molecular formula C14H13NO4 B8667976 Ethyl 7-formyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-formyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B8667976
M. Wt: 259.26 g/mol
InChI Key: SIYKOZISJLPJHT-UHFFFAOYSA-N
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Patent
US07998462B2

Procedure details

Compound 9 was dissolved in acetone (EMCO), at 60° C. in a 1 L, 1-neck round bottom flask. Pre-washed Amberlite IR-120 resin (Aldrich) was added with the water and the mixture was stirred at 60° C. for 40 minutes; aliquots were removed at 20 min (MCLS0995-078-1) and 40 min. HPLC analysis of the aliquots revealed that the de-protection of the aldehyde was complete in 20 minutes. The mixture was removed from the heating bath, filtered, and concentrated to ca. 40% of the initial volume under rotary evaporation (removal of acetone). The resulting aqueous suspension was partitioned between CH2Cl2 and sat. aq. sodium bicarbonate. The aqueous layer was extracted 2×CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford product 10 (4.20 g, 81% yield).
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][N:13]2[CH3:16])=[CH:8][CH:7]=1.O>CC(C)=O>[CH:2]([C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:22])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][N:13]2[CH3:16])=[CH:8][CH:7]=1)=[O:1]

Inputs

Step One
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)C1=CC=C2C(C(=CN(C2=C1)C)C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
aliquots were removed at 20 min (MCLS0995-078-1) and 40 min
Duration
40 min
WAIT
Type
WAIT
Details
was complete in 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was removed from the heating bath
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ca. 40% of the initial volume
CUSTOM
Type
CUSTOM
Details
under rotary evaporation (removal of acetone)
CUSTOM
Type
CUSTOM
Details
The resulting aqueous suspension was partitioned between CH2Cl2 and sat. aq. sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted 2×CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(=O)C1=CC=C2C(C(=CN(C2=C1)C)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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